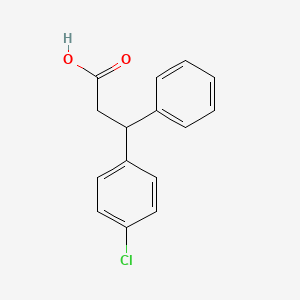

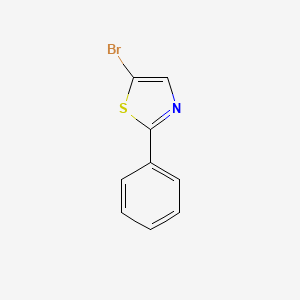

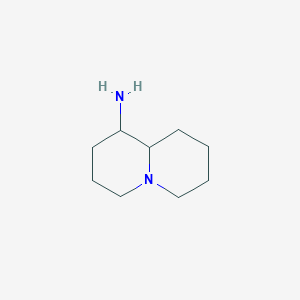

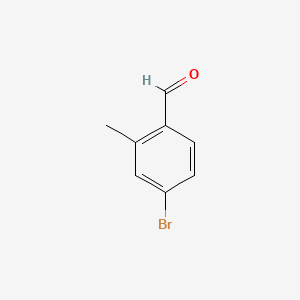

![molecular formula C17H16O3 B1282922 5-([1,1'-联苯基]-4-基)-5-氧代戊酸 CAS No. 51994-35-5](/img/structure/B1282922.png)

5-([1,1'-联苯基]-4-基)-5-氧代戊酸

描述

The compound 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly mentioned in the provided papers. However, the synthesis and characterization of related compounds with complex structures have been reported. For instance, enantiomers of 5- and 6-methyloctanoic acids were synthesized from diols, which were then alkylated and further processed to achieve high configurational purity . Although this does not directly describe the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, the methodologies used for synthesizing and characterizing complex organic compounds could be relevant.

Synthesis Analysis

The synthesis of complex organic acids often involves multiple steps, including alkylation, reduction, and oxidation. In the synthesis of enantiomers of 5- and 6-methyloctanoic acids, a multi-step process was employed starting from diols, which were alkylated with para-methylbenzyl bromide, followed by several other steps to achieve the final product . This process included the formation of diastereomeric amides, reductive cleavage, and oxidation. Such a synthesis route could potentially be adapted for the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, considering the structural similarities in terms of complex aromatic systems and the presence of carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provides insights into the crystal structure and intermolecular interactions, such as hydrogen bonding, which are key factors in the stability and properties of the compound . Although the structure of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly analyzed, the techniques and findings from this study could be applied to analyze its molecular structure, especially considering the aromatic components and potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex organic molecules are often intricate and require careful analysis. The synthesis of enantiomers of 5- and 6-methyloctanoic acids involved a series of reactions, including alkylation, amide formation, and oxidation . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and reactivity of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid. Understanding these reactions can provide insights into the potential reactivity and chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, they do offer a glimpse into the properties of structurally complex organic compounds. For example, the nonlinear optical activity of the molecule studied in paper is attributed to a small energy gap between the frontier molecular orbitals. Such properties are important for applications in materials science and could be relevant when considering the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid.

科学研究应用

合成和结构研究

合成和代谢产物分析:已经在各种研究中探索了与5-([1,1'-联苯基]-4-基)-5-氧代戊酸相关的化合物的合成。例如,合成了联苯基酯衍生物,包括2-([1,1'-联苯基]-4-基)-2-氧代乙基苯甲酸酯,并对其抗酪氨酸酶活性进行了研究。这些研究还涉及分子对接以了解对酪氨酸酶的抑制作用(Kwong et al., 2017)。

结构分析和杂环形成:对相关化合物的结构进行研究,例如从4-氧代戊酸制备的饱和的5H-吡咯并[1,2-a][3,1]苯并噁嗪-1(2H)-酮,可以揭示含有杂环和碳(双)环的复杂杂环的形成过程。这项研究有助于更深入地了解分子结构和相互作用(Kivelä等,2003)。

生物医学应用

- 生物活性分析:在药理学和医学领域,对5-([1,1'-联苯基]-4-基)-5-氧代戊酸等衍生物,如基于联苯的化合物的研究,对于了解它们在治疗高血压和炎症等疾病中的潜力至关重要。这些研究通常涉及合成和评估各种衍生物的药理活性(Zheng et al., 2010)。

环境和微生物研究

- 降解和环境影响:联苯化合物的降解途径,包括5-([1,1'-联苯基]-4-基)-5-氧代戊酸,对于了解它们的环境影响至关重要。像Mycobacterium sp. strain PYR-1对联苯的降解等研究为了解这些化合物的代谢途径和潜在的环境生物降解过程提供了宝贵的见解(Moody et al., 2002)。

作用机制

安全和危害

未来方向

The future directions for research on “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would depend on its potential applications. Biphenyl compounds have been used in a variety of applications, including the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

属性

IUPAC Name |

5-oxo-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBBXORYRVHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546919 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51994-35-5 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。